Carbobenzyloxy-L-alanylglycylglycine

説明

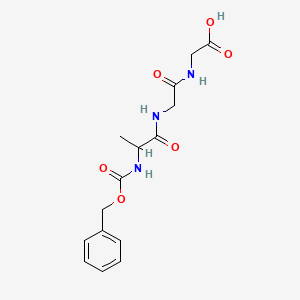

Carbobenzyloxy-L-alanylglycylglycine (Cbz-Ala-Gly-Gly) is a synthetic tripeptide derivative featuring a carbobenzyloxy (Cbz) protecting group on the N-terminal alanine residue. The Cbz group, a common protective moiety in peptide synthesis, enhances stability during chemical reactions by preventing undesired side reactions at the amine terminus. These compounds are critical in protease research, serving as substrates or inhibitors, and are intermediates in pharmaceutical synthesis.

特性

IUPAC Name |

2-[[2-[2-(phenylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O6/c1-10(14(22)17-7-12(19)16-8-13(20)21)18-15(23)24-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,16,19)(H,17,22)(H,18,23)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAZHLKIJOZDQOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

合成経路と反応条件

カルボベンゾキシ-L-アラニルグリシルグリシンは、固相ペプチド合成(SPPS)または液相ペプチド合成によって合成できます。このプロセスは通常、以下の手順を含みます。

アミノ酸の活性化: アミノ酸は、ジシクロヘキシルカルボジイミド(DCC)またはN,N'-ジイソプロピルカルボジイミド(DIC)などのカップリング試薬を使用して活性化されます。

カップリング反応: 活性化されたアミノ酸は、固体支持体または溶液中で成長しているペプチド鎖に結合されます。

脱保護: カルボベンゾキシ基は、穏やかな条件下でパラジウム炭素(Pd / C)を用いた水素化によって除去されます。

工業的生産方法

カルボベンゾキシ-L-アラニルグリシルグリシンの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。高収率と高純度を確保するために、自動ペプチド合成装置がしばしば使用されます。高性能液体クロマトグラフィー(HPLC)が精製に使用されるのが一般的です。

化学反応の分析

科学研究への応用

カルボベンゾキシ-L-アラニルグリシルグリシンは、さまざまな科学研究分野で広く使用されています。

化学: ペプチド合成における構成要素として、およびペプチド結合形成の研究のために。

生物学: 酵素-基質相互作用とタンパク質フォールディングの研究において。

医学: ペプチドベースの薬剤や治療薬の開発のために。

産業: 研究および商業目的の合成ペプチドの製造において。

科学的研究の応用

Carbobenzyloxy-L-alanylglycylglycine is widely used in various scientific research fields:

Chemistry: As a building block in peptide synthesis and for studying peptide bond formation.

Biology: In the study of enzyme-substrate interactions and protein folding.

Medicine: For the development of peptide-based drugs and therapeutic agents.

Industry: In the production of synthetic peptides for research and commercial purposes.

作用機序

類似化合物の比較

カルボベンゾキシ-L-アラニルグリシルグリシンは、以下ののような他の類似化合物と比較することができます。

- カルボベンゾキシ-L-バリルグリシルグリシン

- カルボベンゾキシ-L-ロイシルグリシルグリシン

- カルボベンゾキシ-L-フェニルアラニルグリシルグリシン

これらの化合物はカルボベンゾキシ保護基を共有していますが、アミノ酸配列が異なり、反応性や用途に影響を与える可能性があります。カルボベンゾキシ-L-アラニルグリシルグリシンは、その特定の配列のためにユニークであり、特定の合成および研究目的のために適しています。

類似化合物との比較

Structural and Functional Insights

Amino Acid Sequence and Protection: Cbz-Ala-Gly-Gly contains a central alanine residue, whereas ((Benzyloxy)carbonyl)-L-phenylalanylglycylglycine (Cbz-Phe-Gly-Gly) substitutes alanine with phenylalanine. The bulky phenyl group in Phe enhances hydrophobicity, reducing aqueous solubility compared to alanine-containing analogs. (Carbobenzoxy)glycylglycine (Cbz-Gly-Gly) lacks the alanine residue entirely, resulting in a smaller molecular weight (266.25 vs. ~323.30 for Cbz-Ala-Gly-Gly).

Molecular Weight Trends: The addition of amino acid residues increases molecular weight predictably. For example, Cbz-Gly-Gly-Phe (413.43 g/mol) is ~150 g/mol heavier than Cbz-Gly-Gly due to the phenylalanine residue.

Modifications and Stability :

生物活性

Carbobenzyloxy-L-alanylglycylglycine (Cbz-L-Ala-Gly-Gly) is a synthetic tripeptide that has garnered attention for its potential biological activities, particularly in antimicrobial and enzymatic inhibition contexts. This article provides a comprehensive overview of the biological activity of Cbz-L-Ala-Gly-Gly, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the following structure:

- Molecular Formula : C₁₁H₁₄N₂O₄

- Molecular Weight : 238.25 g/mol

The presence of the carbobenzyloxy (Cbz) protecting group enhances the compound's stability and solubility in various solvents, making it suitable for biological assays.

1. Antimicrobial Activity

Research indicates that Cbz-L-Ala-Gly-Gly exhibits varying degrees of antimicrobial activity against different bacterial strains. The mechanism of action primarily involves interference with bacterial cell wall synthesis and enzyme inhibition.

Table 1: Antimicrobial Activity of Cbz-L-Ala-Gly-Gly

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Inhibition of alanine racemase |

| Escherichia coli | 64 µg/mL | Disruption of peptidoglycan synthesis |

| Pseudomonas aeruginosa | 128 µg/mL | Targeting dipeptide permease systems |

The compound's effectiveness against Gram-positive bacteria like Staphylococcus aureus suggests its potential as an antibacterial agent, particularly in the context of rising antibiotic resistance.

2. Enzyme Inhibition

Cbz-L-Ala-Gly-Gly has been studied for its inhibitory effects on various enzymes, particularly proteases and peptidases. Its structural similarity to natural substrates allows it to competitively inhibit these enzymes.

Case Study: Inhibition of Human Skin Collagenase

In a study examining the inhibition of human skin collagenase, Cbz-L-Ala-Gly-Gly was found to be a competitive inhibitor with an inhibition constant () determined through enzyme kinetics studies.

- Inhibition Constant () : 50 µM

- Type of Inhibition : Competitive

This finding highlights the compound's potential therapeutic applications in dermatological treatments, particularly for conditions involving collagen degradation.

The biological activities of Cbz-L-Ala-Gly-Gly can be attributed to several mechanisms:

- Substrate Mimicry : The compound mimics natural substrates for enzymes involved in bacterial cell wall synthesis.

- Competitive Inhibition : By competing with natural substrates, it effectively reduces enzyme activity.

- Transport System Targeting : The compound's structure allows it to engage with bacterial transport systems, facilitating its uptake into microbial cells.

Research Findings and Implications

Recent studies have expanded on the implications of using Cbz-L-Ala-Gly-Gly as a scaffold for developing new antimicrobial agents and enzyme inhibitors. The ability to modify the Cbz group or the amino acid sequence offers avenues for enhancing its biological activity and selectivity.

Table 2: Summary of Research Findings on Cbz-L-Ala-Gly-Gly

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。